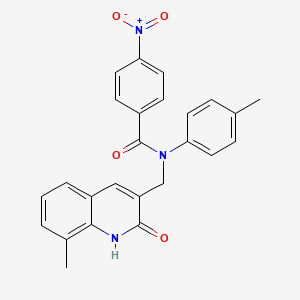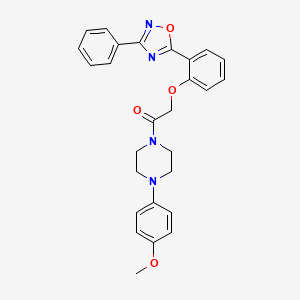
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FTTC, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes, such as protein kinase C and phosphodiesterase. These enzymes play a role in various cellular processes, including signal transduction and cell proliferation. Inhibition of these enzymes could lead to the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinase C and phosphodiesterase. These enzymes play a role in the regulation of various cellular processes, including cell growth and proliferation. Inhibition of these enzymes could lead to the suppression of cancer cell growth and the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have inhibitory effects on protein kinase C and phosphodiesterase. These enzymes play a role in various cellular processes, including signal transduction and cell proliferation. Inhibition of these enzymes could lead to the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. It has also been found to have inhibitory effects on important enzymes, making it a potential candidate for drug development. However, 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also has limitations. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
Orientations Futures
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is to further explore its mechanism of action and its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to investigate its potential as a tool for studying the role of protein kinase C and phosphodiesterase in cellular processes. Additionally, the synthesis of analogs of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could lead to the development of more potent inhibitors of these enzymes.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction between 1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and m-toluidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-4-2-6-21(14-16)26-23(28)19-9-12-22-18(15-19)5-3-13-27(22)24(29)17-7-10-20(25)11-8-17/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYKMQUWPSEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)





![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)


![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)



![2-[N-(2-phenylethyl)methanesulfonamido]-N-(propan-2-yl)acetamide](/img/structure/B7687863.png)